1-Octyn-3-ol, 1-iodo-
CAS No.: 64822-81-7
Cat. No.: VC19430894
Molecular Formula: C8H13IO
Molecular Weight: 252.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64822-81-7 |
|---|---|
| Molecular Formula | C8H13IO |
| Molecular Weight | 252.09 g/mol |
| IUPAC Name | 1-iodooct-1-yn-3-ol |
| Standard InChI | InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-5H2,1H3 |
| Standard InChI Key | OGLPOSUJIRPIMI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C#CI)O |
Introduction
Structural Characteristics and Molecular Properties
1-Octyn-3-ol, 1-iodo- (CAS: 64822-81-7) belongs to the class of halogenated alkynols. Its molecular formula is C₈H₁₃IO, with a calculated molecular weight of 253.09 g/mol. The compound features:
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A terminal alkyne group () at position 1
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A hydroxyl group (-OH) at position 3
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An iodine substituent at position 1
This trifunctional architecture creates a reactivity profile distinct from non-halogenated analogs. The iodine atom introduces significant steric and electronic effects, while the alkyne and alcohol groups enable participation in click chemistry, Sonogashira couplings, and esterification reactions .
Table 1: Comparative Physical Properties of Selected Alkynols
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 1-Octyn-3-ol | C₈H₁₄O | 126.19 | 169.6 | 0.90 |
| 1-Octyn-3-ol, 1-iodo- | C₈H₁₃IO | 253.09 | *Est. 220–240 | *Est. 1.75–1.85 |
| 1-Iodohexane | C₆H₁₃I | 212.07 | 180–182 | 1.62 |
*Estimated values based on halogenated analogs .
Synthesis and Stereochemical Considerations
The synthesis of 1-octyn-3-ol, 1-iodo- can be achieved through halogenation of 1-octyn-3-ol precursors. A documented approach involves the iodination of (S)-1-octyn-3-ol to yield enantiomerically pure iodinated derivatives . Key steps include:
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Protection of Alcohol Group:
The hydroxyl group at position 3 is protected using a labile group such as methoxyisopropyl to prevent undesired side reactions during iodination. -
Iodination at Position 1:
Reaction with iodine under controlled conditions (e.g., using in the presence of a copper catalyst) introduces the iodine substituent. -
Deprotection:
Removal of the protecting group regenerates the free alcohol functionality.
This method, adapted from prostaglandin synthesis protocols, achieves high stereochemical fidelity when starting from enantiomerically pure 1-octyn-3-ol .
Reactivity and Functional Group Interactions
The interplay between the alkyne, alcohol, and iodine groups dictates the compound’s chemical behavior:
Alkyne Reactivity
The terminal alkyne participates in:
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Sonogashira Couplings: Cross-couplings with aryl halides to form conjugated enynes .
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Cycloadditions: Huisgen azide-alkyne click reactions for triazole formation.
Alcohol Functionality
The hydroxyl group enables:
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Esterification: Formation of esters with carboxylic acids or acyl chlorides.
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Oxidation: Conversion to ketones under strong oxidizing conditions.
Iodine Substituent Effects
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Electrophilic Character: Facilitates nucleophilic substitutions (e.g., reactions).
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Steric Hindrance: Influences reaction kinetics and regioselectivity in addition reactions.
Future Research Directions
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Stereoselective Synthesis: Development of asymmetric iodination methods to access enantiopure forms.
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Biological Activity Screening: Evaluation of antimicrobial, anticancer, and anti-inflammatory properties.
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Polymer Chemistry: Exploration in step-growth polymerizations for functional materials.
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